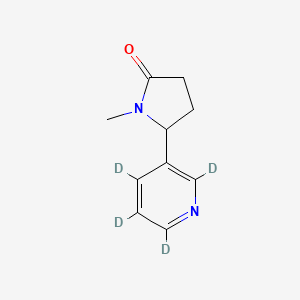

(Rac)-Cotinine-d4

CAS No.:

Cat. No.: VC20246082

Molecular Formula: C10H12N2O

Molecular Weight: 180.24 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H12N2O |

|---|---|

| Molecular Weight | 180.24 g/mol |

| IUPAC Name | 1-methyl-5-(2,4,5,6-tetradeuteriopyridin-3-yl)pyrrolidin-2-one |

| Standard InChI | InChI=1S/C10H12N2O/c1-12-9(4-5-10(12)13)8-3-2-6-11-7-8/h2-3,6-7,9H,4-5H2,1H3/i2D,3D,6D,7D |

| Standard InChI Key | UIKROCXWUNQSPJ-USSMZTJJSA-N |

| Isomeric SMILES | [2H]C1=C(C(=C(N=C1[2H])[2H])C2CCC(=O)N2C)[2H] |

| Canonical SMILES | CN1C(CCC1=O)C2=CN=CC=C2 |

Introduction

(Rac)-Cotinine-d4 is a deuterated analog of cotinine, the primary metabolite of nicotine. This compound is specifically synthesized for research purposes, particularly in pharmacokinetics and metabolism studies. The incorporation of deuterium atoms enhances its molecular mass, making it an ideal internal standard for analytical techniques such as liquid chromatography-mass spectrometry (LC-MS). Its primary applications include the quantification and tracking of nicotine and its metabolites in biological samples.

Role in Research

The primary utility of (Rac)-Cotinine-d4 lies in its role as an internal standard in nicotine metabolism research. Key areas of application include:

-

Nicotine Metabolism Studies:

-

Used to track the metabolic pathways of nicotine.

-

Facilitates the identification and quantification of nicotine-derived metabolites in biological matrices.

-

-

Addiction Mechanism Research:

-

Helps study interactions with nicotinic acetylcholine receptors.

-

Provides insights into neurotransmission and addiction mechanisms associated with nicotine use.

-

-

Carcinogenic Potential Analysis:

-

Tracks metabolic products of tobacco-related compounds to understand their role in carcinogenesis.

-

Analytical Advantages

The incorporation of deuterium atoms into (Rac)-Cotinine-d4 offers several advantages:

-

Enhanced Mass Spectrometry Precision:

-

The increased mass due to deuterium substitution allows for accurate differentiation from non-deuterated cotinine during LC-MS analysis.

-

-

Improved Quantification Accuracy:

-

Acts as a stable reference point for measuring nicotine metabolites, reducing variability in experimental results.

-

Biological Activity

Although (Rac)-Cotinine-d4 itself does not exhibit significant pharmacological effects, it mimics cotinine's biological activity in research contexts:

-

Interaction with Nicotinic Acetylcholine Receptors:

-

Plays a role in studying receptor binding dynamics and neurotransmission pathways influenced by nicotine.

-

-

Dopaminergic Pathway Modulation:

-

Contributes to understanding how nicotine affects addiction-related brain pathways.

-

Synthesis Process

The synthesis of (Rac)-Cotinine-d4 typically involves specialized deuteration techniques to replace specific hydrogen atoms with deuterium. These methods ensure that the compound retains its biological activity while achieving isotopic labeling for analytical purposes.

Applications in Health Research

Studies involving (Rac)-Cotinine-d4 have broader implications for public health:

-

Addiction Treatment Development:

-

Provides insights into nicotine dependency mechanisms, aiding the development of therapeutic interventions.

-

-

Tobacco-Related Disease Research:

-

Assists in understanding the metabolic pathways contributing to diseases caused by tobacco use, such as cancer and cardiovascular conditions.

-

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume